1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene
Overview
Description
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene is a chemical compound with the molecular formula C8H4BrF4NO3 It is characterized by the presence of a bromine atom, four fluorine atoms, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-bromo-1,1,2,2-tetrafluoroethanol and 4-nitrophenol.
Reaction Conditions: The reaction between 2-bromo-1,1,2,2-tetrafluoroethanol and 4-nitrophenol is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the reaction conditions are optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparison with Similar Compounds
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methylbenzene: This compound differs by having a methyl group instead of a nitro group, leading to different chemical and biological properties.
1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-methoxybenzene:
5-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane-2,3-diol: This compound has a different core structure, leading to distinct chemical behavior and uses.
Properties
IUPAC Name |
1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-nitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-7(10,11)8(12,13)17-6-3-1-5(2-4-6)14(15)16/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZLAKZHPLUEBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(C(F)(F)Br)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.